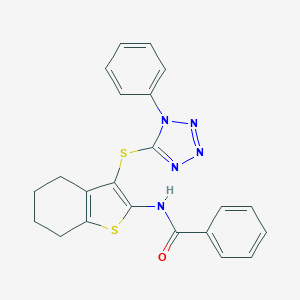
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C22H19N5OS2 and a molecular weight of 433.558 g/mol This compound is known for its unique structure, which includes a tetrahydrobenzothiophene ring and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
Análisis De Reacciones Químicas
Types of Reactions
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Aplicaciones Científicas De Investigación
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-METHOXYBENZAMIDE: Similar structure but with a cyano group.
N-(3-CHLOROPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Contains a chlorophenyl group instead of the tetrahydrobenzothiophene ring.
Uniqueness
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a tetrazole moiety.
Propiedades
Fórmula molecular |
C22H19N5OS2 |
|---|---|
Peso molecular |
433.6g/mol |
Nombre IUPAC |
N-[3-(1-phenyltetrazol-5-yl)sulfanyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H19N5OS2/c28-20(15-9-3-1-4-10-15)23-21-19(17-13-7-8-14-18(17)29-21)30-22-24-25-26-27(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,28) |
Clave InChI |
DZRVVYXRFOEGJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















